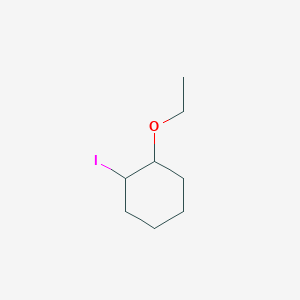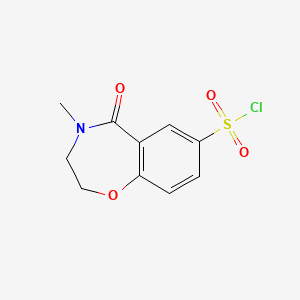![molecular formula C10H9BrN2O2 B13314609 Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B13314609.png)
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom, a methyl ester group, and a prop-2-yn-1-ylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate typically involves the following steps:
N-Alkylation: The starting material, methyl 5-bromo-6-aminopyridine-3-carboxylate, is reacted with propargyl bromide in the presence of a base such as sodium hydroxide in a solvent like toluene.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Sonogashira Coupling: The prop-2-yn-1-yl group can participate in Sonogashira coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Sonogashira Coupling: Typical conditions involve a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling would yield a product with a new carbon-carbon bond between the alkyne and the aryl or vinyl group.
科学的研究の応用
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.
類似化合物との比較
Similar Compounds
Methyl 5-bromopyridine-3-carboxylate: This compound lacks the prop-2-yn-1-ylamino group and is used as an intermediate in organic synthesis.
2-Bromo-6-methylpyridine: This compound has a similar bromine substitution but differs in the position and type of substituents on the pyridine ring.
Uniqueness
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate is unique due to the presence of both the bromine atom and the prop-2-yn-1-ylamino group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
methyl 5-bromo-6-(prop-2-ynylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-3-4-12-9-8(11)5-7(6-13-9)10(14)15-2/h1,5-6H,4H2,2H3,(H,12,13) |
InChIキー |
GKDMZPQLFUDKJE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(N=C1)NCC#C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


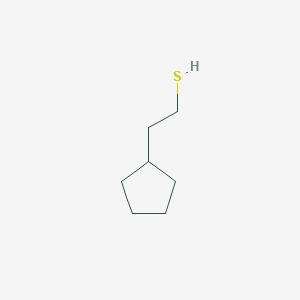
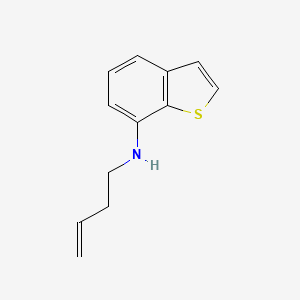


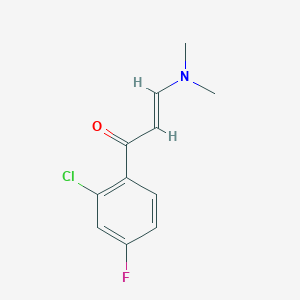

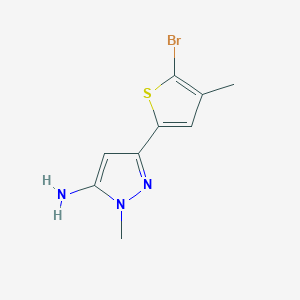

amine](/img/structure/B13314576.png)
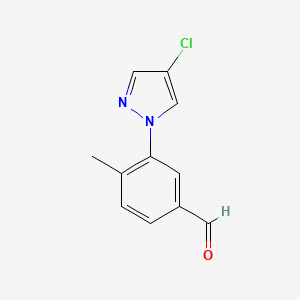

![2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13314595.png)
